molecular formula C11H15ClFNO2 B2747885 4-Amino-3-(4-fluorophenyl)butyric acid methyl ester hydrochloride CAS No. 2149591-12-6

4-Amino-3-(4-fluorophenyl)butyric acid methyl ester hydrochloride

Cat. No.: B2747885
CAS No.: 2149591-12-6
M. Wt: 247.69
InChI Key: KZCBEDATAUMHEP-UHFFFAOYSA-N
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Description

4-Amino-3-(4-fluorophenyl)butyric acid methyl ester hydrochloride is a chemical compound with the molecular formula C10H13ClFNO2 and a molecular weight of 233.67 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is a derivative of 4-aminobutyric acid and is characterized by the presence of a fluorophenyl group, which imparts unique properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(4-fluorophenyl)butyric acid methyl ester hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and 4-aminobutyric acid.

    Condensation Reaction: The 4-fluorobenzaldehyde undergoes a condensation reaction with 4-aminobutyric acid in the presence of a suitable catalyst to form an intermediate compound.

    Esterification: The intermediate compound is then subjected to esterification using methanol and an acid catalyst to form the methyl ester.

    Hydrochloride Formation: Finally, the methyl ester is treated with hydrochloric acid to obtain the hydrochloride salt of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(4-fluorophenyl)butyric acid methyl ester hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-Amino-3-(4-fluorophenyl)butyric acid methyl ester hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-3-(4-fluorophenyl)butyric acid methyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to cross the blood-brain barrier and may exert its effects by modulating neurotransmitter systems, such as the gamma-aminobutyric acid (GABA) system. It may also interact with other receptors and enzymes, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3-(4-chlorophenyl)butyric acid methyl ester hydrochloride
  • 4-Amino-3-(4-bromophenyl)butyric acid methyl ester hydrochloride
  • 4-Amino-3-(4-methylphenyl)butyric acid methyl ester hydrochloride

Uniqueness

4-Amino-3-(4-fluorophenyl)butyric acid methyl ester hydrochloride is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

methyl 4-amino-3-(4-fluorophenyl)butanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2.ClH/c1-15-11(14)6-9(7-13)8-2-4-10(12)5-3-8;/h2-5,9H,6-7,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZCBEDATAUMHEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CN)C1=CC=C(C=C1)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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